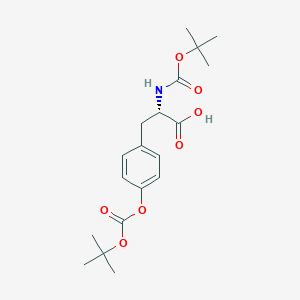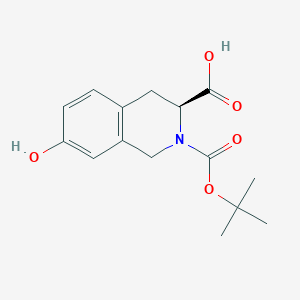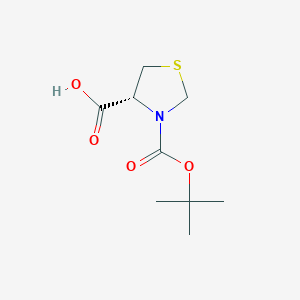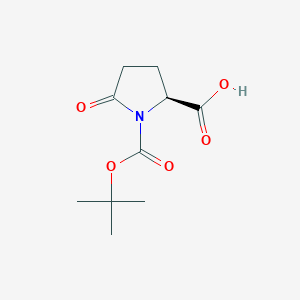
Boc-N-メチル-L-ロイシン
概要
説明
Boc-N-methyl-L-leucine, also known as N-tert-butoxycarbonyl-N-methyl-L-leucine, is an amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the leucine residue. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins, due to its stability and ease of removal under mild conditions .
科学的研究の応用
Boc-N-methyl-L-leucine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, providing stability and ease of handling during the synthesis process.
Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Industrial Applications: Boc-N-methyl-L-leucine is used in the production of various peptide-based products, including pharmaceuticals, cosmetics, and food additives.
作用機序
Target of Action
Boc-N-methyl-L-leucine, also known as Boc-N-Me-Leu-OH, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that it is incorporated into during synthesis . The role of these targets can vary widely, as they are dependent on the specific peptide being synthesized.
Mode of Action
Boc-N-methyl-L-leucine interacts with its targets by being incorporated into peptide chains during synthesis . The Boc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed by treatment with strong acids such as trifluoroacetic acid .
Biochemical Pathways
The specific biochemical pathways affected by Boc-N-methyl-L-leucine are dependent on the peptide it is incorporated into . As a modified amino acid, it can influence the structure and function of the peptide, potentially affecting protein-protein interactions, signal transduction pathways, or enzymatic reactions .
Pharmacokinetics
As a component of a peptide, its bioavailability would be influenced by factors such as the stability of the peptide, the presence of transporters, and the susceptibility to proteolytic enzymes .
Result of Action
The molecular and cellular effects of Boc-N-methyl-L-leucine’s action are dependent on the specific peptide it is incorporated into . Peptides containing N-methylated amino acids like Boc-N-methyl-L-leucine have been shown to have increased proteolytic stability, increased membrane permeability, and altered conformation . These effects can influence the biological activity of the peptide .
Action Environment
The action, efficacy, and stability of Boc-N-methyl-L-leucine are influenced by various environmental factors. These include the conditions of the peptide synthesis, such as the pH and temperature, as well as the biological environment in which the peptide is present . For example, the presence of proteolytic enzymes could affect the stability of the peptide .
生化学分析
Biochemical Properties
Boc-N-methyl-L-leucine interacts with various enzymes and proteins in biochemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is part of the branched-chain amino acids catabolic pathway, which is widely spread among bacteria .
Cellular Effects
Boc-N-methyl-L-leucine has been shown to inhibit tumor cell growth and induce tumor regression in animal models . It inhibits tumor growth by inhibiting mitochondrial membrane potential, which may lead to cell death in cancer cells . Furthermore, Boc-N-methyl-L-leucine also inhibits the proliferation of human prostate cancer cells by blocking the synthesis of nucleic acids and proteins .
Molecular Mechanism
The molecular mechanism of Boc-N-methyl-L-leucine involves its interaction with biomolecules and its impact on gene expression. The Boc group can be easily removed by treatment with strong acids such as trifluoroacetic acid . This removal process is crucial for the activation of the compound and its subsequent interactions at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Boc-N-methyl-L-leucine change over time in laboratory settings. For instance, branched-chain amino acid methyl esters, such as Boc-N-methyl-L-leucine, require longer deprotection times, of about 25 minutes, with lower yields compared to amino acids with aliphatic side chains .
Metabolic Pathways
Boc-N-methyl-L-leucine is involved in the branched-chain amino acids catabolic pathway . This pathway generates intermediary products that feed routes of central metabolism, representing a carbon and nitrogen source that supports bacterial growth .
準備方法
Synthetic Routes and Reaction Conditions
Boc-N-methyl-L-leucine can be synthesized through several methods. One common approach involves the reaction of N-tert-butoxycarbonyl-L-leucine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran or dimethylformamide at room temperature. The resulting product is then purified through recrystallization or chromatography .
Another method involves the use of N,O-dimethylhydroxylamine hydrochloride and N-methylpiperidine in the presence of methyl chloroformate. This reaction is carried out in a mixture of methylene chloride and tetrahydrofuran at low temperatures, followed by extraction and purification steps .
Industrial Production Methods
In an industrial setting, the production of Boc-N-methyl-L-leucine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent composition, and reaction time. The final product is typically obtained in the form of a white crystalline solid with high purity .
化学反応の分析
Types of Reactions
Boc-N-methyl-L-leucine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid, resulting in the formation of N-methyl-L-leucine.
Peptide Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids or peptide fragments to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids.
Major Products
Deprotection: N-methyl-L-leucine.
Peptide Coupling: Peptides containing N-methyl-L-leucine residues.
類似化合物との比較
Boc-N-methyl-L-leucine can be compared with other Boc-protected amino acids, such as Boc-N-methyl-L-alanine, Boc-N-methyl-L-phenylalanine, and Boc-N-methyl-L-valine. These compounds share similar properties and applications in peptide synthesis but differ in the side chain structure of the amino acid residue .
Similar Compounds
- Boc-N-methyl-L-alanine
- Boc-N-methyl-L-phenylalanine
- Boc-N-methyl-L-valine
Boc-N-methyl-L-leucine stands out due to its unique side chain, which imparts specific properties to the peptides and proteins synthesized using this compound. Its increased proteolytic stability and membrane permeability make it particularly valuable in the development of therapeutic peptides .
特性
IUPAC Name |
(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53363-89-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-N-methyl-L-leucine in the synthesis of PF1022A?
A: Boc-N-methyl-L-leucine serves as a key starting material in the eleven-step synthesis of PF1022A, an anthelmintic cyclodepsipeptide. [] It, along with benzyl 3-phenyl-D-lactate and benzyl D-lactate, provides the structural backbone for this complex molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















